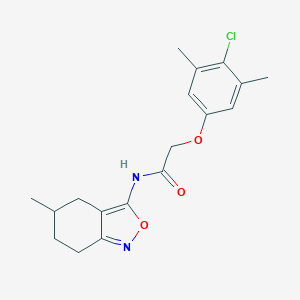![molecular formula C20H27N3O3 B253739 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a pain-relieving medication. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are being investigated for their ability to block pain signals in the body.
作用機序
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide works by inhibiting the activity of TRP channels, which are involved in the transmission of pain signals in the body. Specifically, this compound blocks the activity of the TRPA1 channel, which is involved in the detection of noxious chemicals and cold temperatures. By blocking the activity of this channel, this compound is able to reduce the transmission of pain signals in the body.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of pain. In addition to its effects on pain, this compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory pain conditions. This compound has also been shown to have effects on the cardiovascular system, including the ability to lower blood pressure and reduce heart rate.
実験室実験の利点と制限
One advantage of using 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide in lab experiments is that it is a potent and selective TRPA1 antagonist, which makes it a useful tool for studying the role of TRPA1 in pain and inflammation. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective TRPA1 antagonists, which could be used to further elucidate the role of TRPA1 in pain and inflammation. Another area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability, which could make it a more useful tool for studying pain and inflammation in vivo. Finally, there is interest in exploring the potential of this compound as a therapeutic agent for the treatment of pain and inflammation in humans, although further research is needed to determine its safety and efficacy in this context.
合成法
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. One method involves the reaction of 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-carboxylic acid with 1-bromo-4-butylcyclohexane in the presence of a coupling reagent. The resulting intermediate is then converted to this compound through a series of additional reactions.
科学的研究の応用
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide has been extensively studied for its potential use as a pain-relieving medication. In particular, it has been investigated for its ability to block pain signals in the body by inhibiting the activity of TRP channels. TRP channels are ion channels that are involved in the transmission of pain signals in the body, and blocking their activity has been shown to have analgesic effects.
特性
分子式 |
C20H27N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H27N3O3/c1-3-4-5-14-6-8-16(9-7-14)20(24)21-19-18(22-26-23-19)15-10-12-17(25-2)13-11-15/h10-14,16H,3-9H2,1-2H3,(H,21,23,24) |
InChIキー |
OQXLXTRKYDSJSR-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
正規SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)

![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)



![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)

